3,6-Dichloropyridazine 1-oxide

Catalog No.
S1915620
CAS No.
25974-26-9
M.F
C4H2Cl2N2O
M. Wt
164.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-Dichloropyridazine 1-oxide

CAS Number

25974-26-9

Product Name

3,6-Dichloropyridazine 1-oxide

IUPAC Name

3,6-dichloro-1-oxidopyridazin-1-ium

Molecular Formula

C4H2Cl2N2O

Molecular Weight

164.97 g/mol

InChI

InChI=1S/C4H2Cl2N2O/c5-3-1-2-4(6)8(9)7-3/h1-2H

InChI Key

XNSLXGJVOZZINC-UHFFFAOYSA-N

SMILES

C1=CC(=[N+](N=C1Cl)[O-])Cl

Canonical SMILES

C1=CC(=[N+](N=C1Cl)[O-])Cl

The exact mass of the compound 3,6-Dichloropyridazine 1-oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92733. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,6-Dichloropyridazine 1-oxide (CAS 25974-26-9) is a bench-stable heterocyclic N-oxide utilized as a desymmetrized building block in organic synthesis and as a photoactivatable surrogate for reactive atomic oxygen. Unlike symmetric dihalopyridazines, the N-oxide functionality electronically differentiates the two chlorine-bearing carbon centers, enabling controlled, sequential functionalization via cross-coupling and nucleophilic aromatic substitution (SNAr)[1]. This structural differentiation makes it a highly practical procurement choice for the modular synthesis of non-symmetric pyridazine derivatives, active pharmaceutical ingredients, and advanced agrochemicals where strict regiocontrol is required.

Attempting to substitute 3,6-dichloropyridazine 1-oxide with the cheaper, non-oxidized parent compound, 3,6-dichloropyridazine (CAS 141-30-0), severely compromises synthetic efficiency. The parent compound is C2v symmetric, meaning its C3 and C6 positions are electronically identical. Consequently, mono-functionalization of the parent compound relies on statistical control, inevitably yielding complex mixtures of unreacted starting material, mono-substituted, and di-substituted products that require arduous chromatographic separation [1]. The N-oxide group in 3,6-dichloropyridazine 1-oxide breaks this symmetry, acting as a directing group that activates the adjacent C3 position for highly selective cross-coupling, thereby eliminating statistical mixtures and streamlining downstream processability.

Regioselective C3-Arylation via Suzuki-Miyaura Cross-Coupling

The N-oxide directing group fundamentally alters the reactivity profile of the pyridazine core. When subjected to Suzuki-Miyaura cross-coupling conditions with phenylboronic acid, 3,6-dichloropyridazine 1-oxide yields the C3-arylated product exclusively in 93% yield, with no detectable C6-arylated isomer[1]. In contrast, the symmetric 3,6-dichloropyridazine baseline cannot achieve this level of intrinsic regiocontrol without yielding statistical mixtures.

Evidence DimensionRegioselective Mono-arylation Yield
Target Compound Data93% yield of exclusively C3-arylated product
Comparator Or Baseline3,6-Dichloropyridazine (symmetric, yields statistical mixtures)
Quantified Difference>90% regioselective mono-coupling enabled by the N-oxide directing group
Conditions3 mol % PdCl2dppf, aq K3PO4, THF, 65 °C

This high regioselectivity eliminates the need for complex separations of di-substituted byproducts, drastically improving the yield and scalability of non-symmetric pyridazine synthesis.

Sequential C6-Functionalization and Processability

Following C3-arylation, the remaining C6-chlorine atom in the N-oxide scaffold remains highly active for subsequent nucleophilic aromatic substitution (SNAr). The intermediate 3-aryl-6-chloropyridazine N-oxide reacts with secondary amines, such as pyrrolidine, to furnish the fully differentiated 3,6-disubstituted pyridazine N-oxide in 94% yield [1]. This demonstrates that the initial N-oxide desymmetrization enables a robust, two-stage sequential functionalization strategy that is practically unachievable with the parent symmetric dihalide.

Evidence DimensionSecondary Nucleophilic Substitution (SNAr) Yield
Target Compound Data94% yield for C6 substitution post-arylation
Comparator Or BaselineDirect sequential substitution of 3,6-dichloropyridazine (poor differentiation)
Quantified DifferenceEnables near-quantitative (94%) orthogonal functionalization of the second halogen
ConditionsPyrrolidine, K2CO3, THF, 65 °C

Procuring this N-oxide allows chemists to reliably program two different functional groups onto the pyridazine core in a stepwise, high-yield manner.

Photochemical Atomic Oxygen [O(3P)] Evolution

Beyond its role as a cross-coupling building block, 3,6-dichloropyridazine 1-oxide serves as a highly efficient, photoactivatable surrogate for atomic oxygen [O(3P)]. Under UV photolysis (350 nm), it undergoes clean photodeoxygenation to release O(3P) and forms the stable 3,6-dichloropyridazine byproduct in 98% yield after 3.5 hours[1]. This performance significantly outcompetes non-halogenated pyridazine N-oxides, which suffer from competitive isomerization pathways rather than clean deoxygenation.

Evidence DimensionPhotodeoxygenation Yield (O(3P) release)
Target Compound Data98% deoxygenation yield
Comparator Or BaselineNon-halogenated pyridazine N-oxides (undergo competitive isomerization)
Quantified DifferenceNear-quantitative release of atomic oxygen without competing ring-opening side reactions
ConditionsUV photolysis (350 nm), 3.5 h

Provides a bench-stable, highly efficient precursor for generating reactive atomic oxygen in solution for advanced oxidation methodologies.

Modular Synthesis of Non-Symmetric Pyridazine Therapeutics

Directly leveraging the 93% regioselective C3-arylation and subsequent 94% C6-SNAr yields, this compound is an excellent starting material for developing non-symmetric pyridazine-based active pharmaceutical ingredients (APIs), such as hNK3 receptor antagonists [1].

Photochemical Generation of Complex Pyrazoles

After sequential functionalization, the resulting highly substituted pyridazine N-oxides can undergo controlled photochemical ring-opening to yield elaborate, non-symmetric pyrazole motifs that are otherwise difficult to synthesize [1].

Bench-Stable Atomic Oxygen Generation for Late-Stage Oxidation

Utilizing its near-quantitative (98%) photodeoxygenation efficiency, this compound is deployed as a specialized reagent for the photoinduced evolution of atomic oxygen [O(3P)], enabling late-stage C-H oxidation of complex polyfunctional molecules in solution [2].

XLogP3

1.4

Other CAS

25974-26-9

Wikipedia

3,6-dichloropyridazine 1-oxide

Dates

Last modified: 08-16-2023

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